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Ethyl heptanoate is one of the key flavor volatiles identified in Luzhou-flavor raw spirits and gingko wine. Ethyl heptanoate, an aroma compound, was released from a series of sodium caseinate-stabilized, n-eicosane emulsions during the investigation of solid and liquid lipid droplet concentration. Ethyl heptanoate is the fatty acid ethyl ester of heptanoic acid. It has a role as a metabolite. It derives from a heptanoic acid. Oenanthic ether, also known as ethyl enanthate or grape oil, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, oenanthic ether is considered to be a fatty ester lipid molecule. Oenanthic ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Oenanthic ether has been detected in multiple biofluids, such as feces and urine. Within the cell, oenanthic ether is primarily located in the membrane (predicted from logP) and cytoplasm. Oenanthic ether exists in all eukaryotes, ranging from yeast to humans. Oenanthic ether can be biosynthesized from heptanoic acid. Oenanthic ether is a cognac, fruity, and melon tasting compound that can be found in a number of food items such as pulses, cereals and cereal products, milk and milk products, and fishes. This makes oenanthic ether a potential biomarker for the consumption of these food products.